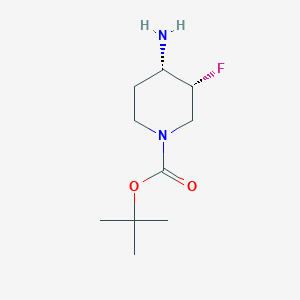

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRYPCAUVKVMLZ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164106 | |

| Record name | 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907544-17-6, 577691-56-6 | |

| Record name | 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=907544-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. This compound is a valuable building block in medicinal chemistry, where the incorporation of a fluorinated piperidine scaffold can enhance metabolic stability, modulate basicity (pKa), and enforce specific molecular conformations.[1][2] We present an integrated analytical strategy employing High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR), and Chiral High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each step, ensuring a self-validating and robust characterization process.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a privileged scaffold, appearing in numerous alkaloids and pharmacologically active compounds.[3] The strategic introduction of fluorine can dramatically alter a molecule's physicochemical properties.[1][4] Specifically, the C-F bond's high strength can increase metabolic stability, and its strong electronegativity allows for the fine-tuning of properties like membrane permeability and the pKa of nearby functional groups.[1]

A particularly compelling aspect of fluorine substitution is its profound influence on the conformational behavior of the piperidine ring.[1][4][5][6] The final three-dimensional structure of a drug molecule is critical to its biological activity. Understanding and confirming the stereochemistry and preferred conformation of building blocks like this compound is therefore a foundational requirement in drug discovery. This molecule features a cis relationship between the fluorine at C3 and the amino group at C4, alongside a bulky tert-butoxycarbonyl (Boc) protecting group that restricts nitrogen inversion and influences the ring's conformational equilibrium.[7]

This guide details the definitive analytical workflow to confirm the compound's identity, connectivity, relative and absolute stereochemistry, and enantiomeric purity.

Chapter 1: Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

The first step in any structure elucidation is to confirm the elemental composition. HRMS provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula.

Expertise & Causality: Why ESI-HRMS?

Electrospray Ionization (ESI) is the technique of choice for this molecule. It is a "soft" ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is ideal for determining the intact mass of polar, non-volatile compounds like our analyte. The high resolution provided by analyzers like Time-of-Flight (TOF) or Orbitrap allows for mass measurements with sub-ppm accuracy, which is essential for distinguishing between elemental compositions that may have the same nominal mass.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.

-

Mass Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.

-

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da).

Data Interpretation

The molecular formula for this compound is C₁₀H₁₉FN₂O₂. The expected data is summarized below.

| Parameter | Theoretical Value | Observed Value (Example) |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | Confirmed |

| Exact Mass (Neutral) | 218.1431 g/mol | N/A |

| [M+H]⁺ Ion (Monoisotopic) | 219.1503 m/z | 219.1501 m/z |

| Mass Error | N/A | < 2 ppm |

A measured mass of 219.1501 m/z would correspond to a mass error of less than 2 ppm, providing high confidence in the assigned molecular formula of C₁₀H₁₉FN₂O₂.[8][9]

Chapter 2: Definitive Structural & Stereochemical Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this molecule, a combination of ¹H, ¹³C, ¹⁹F, and 2D-NMR experiments is required for an unambiguous assignment.

Visualization: Overall Structure Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

¹H and ¹³C NMR: Assigning the Carbon Skeleton

The ¹H NMR spectrum provides information on the number and type of protons, while the ¹³C NMR spectrum reveals the unique carbon environments.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) spectrometer.

-

Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra at room temperature.

Predicted Data and Interpretation

| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (¹JCF) |

| Boc -C(CH₃)₃ | ~1.45 | singlet (s) | 9H | ~28.5 | quartet |

| Boc -C(CH₃)₃ | N/A | N/A | N/A | ~80.0 | singlet |

| Boc -C=O | N/A | N/A | N/A | ~155.0 | singlet |

| H-2, H-6 | ~2.8 - 4.2 | multiplet (m) | 4H | ~40-50 | doublet (d, ²JCF, ³JCF) |

| H-5 | ~1.6 - 2.0 | multiplet (m) | 2H | ~25-35 | doublet (d, ³JCF) |

| H-3 | ~4.5 - 4.8 | doublet of multiplets (dm) | 1H | ~85-95 | doublet (d, ~180-200 Hz) |

| H-4 | ~3.0 - 3.3 | multiplet (m) | 1H | ~50-60 | doublet (d, ²JCF) |

| -NH₂ | ~1.5 - 2.5 (broad) | singlet (s) | 2H | N/A | N/A |

-

Key Insights: The large one-bond C-F coupling constant (¹JCF) for C-3 is a definitive indicator of the fluorine attachment point. The chemical shifts of the ring protons are complex due to the chair conformation and the influence of the Boc group, which can exist as two slowly interconverting rotamers, sometimes leading to broadened signals.

¹⁹F NMR: Direct Observation of the Fluorine Environment

Principle: ¹⁹F NMR directly probes the fluorine nucleus. Its chemical shift and, more importantly, its coupling to nearby protons (JHF) are highly sensitive to the local electronic and steric environment, making it invaluable for conformational analysis.

Experimental Protocol: ¹⁹F NMR

-

Instrumentation: Use a spectrometer equipped with a broadband probe tunable to the ¹⁹F frequency.

-

Acquisition: Acquire a proton-coupled ¹⁹F spectrum. A common reference standard is CFCl₃ (δ 0.0 ppm).

Data Interpretation: A single resonance is expected, appearing as a complex multiplet due to couplings with H-3, H-2ax, H-2eq, H-4, and H-5 protons. The magnitude of these couplings, particularly the three-bond couplings (³JHF), follows a Karplus-type relationship and is diagnostic of the dihedral angle, providing direct insight into the axial or equatorial orientation of the fluorine atom.[5]

2D-NMR: Assembling the Puzzle

Two-dimensional NMR experiments are essential to unambiguously connect the atoms identified in the 1D spectra.

Protocols and Purpose:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system. It will reveal the complete connectivity map of the piperidine ring protons (H2→H3→H4→H5→H6).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon (¹H-¹³C). This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule. For instance, it will show a correlation from the Boc methyl protons to the quaternary Boc carbon and the carbonyl carbon, and from the H-2/H-6 protons to the Boc carbonyl carbon, confirming the site of N-acylation.

Visualization: Key 2D NMR Correlations

Caption: Key 2D NMR correlations for connectivity mapping.

Chapter 3: Elucidating the Preferred Conformation

With connectivity established, the focus shifts to the 3D structure. The cis (3R,4S) stereochemistry means the fluorine and amino groups are on the same face of the piperidine ring. In a chair conformation, this requires one substituent to be axial (ax) and the other to be equatorial (eq).

Principle: J-Coupling and Conformational Preference

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons. For piperidine rings, a large coupling (10-13 Hz) is indicative of a diaxial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[10] The conformational preference of fluorinated piperidines is complex, influenced by sterics, dipole minimization, and hyperconjugative effects (e.g., donation from an anti-periplanar C-H σ orbital into the C-F σ* orbital), which can favor an axial fluorine.[1][2][5]

Visualization: Conformational Equilibria

Caption: Chair conformations for (3R,4S) isomer.

Data Integration and Interpretation

By carefully analyzing the coupling constants for H-3 and H-4, we can deduce the preferred conformation.

-

If Conformer A (F-eq, NH₂-ax) is dominant: We would expect small ³J values between H-3 (ax) and its neighboring H-2 protons (ax and eq), and between H-4 (eq) and its neighboring H-5 protons.

-

If Conformer B (F-ax, NH₂-eq) is dominant: We would expect at least one large, diaxial coupling for H-3 (eq) to an H-2 proton, and for H-4 (ax) to an H-5 proton.

Studies on similar systems suggest that solvation and electronic effects often play a major role.[1][6] An axial fluorine may be stabilized by hyperconjugation.[2][5] Therefore, a detailed analysis of all JHH and JHF couplings is critical to assign the dominant conformer in the specific solvent used for the NMR experiment.

Chapter 4: Confirmation of Enantiomeric Purity by Chiral HPLC

The final step is to confirm the absolute stereochemistry and enantiomeric purity. While NMR can confirm the relative (cis) stereochemistry, it cannot distinguish between the (3R,4S) enantiomer and its (3S,4R) counterpart.

Expertise & Causality: The Role of Chiral Stationary Phases

Chiral HPLC is the gold standard for this analysis. It utilizes a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the two enantiomers of the analyte. These complexes have different energies, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A chiral column, for example, a Chiralpak® IA or IC column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve the peak shape of basic analytes. A typical starting condition would be 90:10 heptane:isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the Boc-group absorbs (e.g., 210-220 nm).

-

Analysis: Inject a solution of the analyte. If available, also inject a sample of the racemate to confirm the method's ability to separate the two enantiomers and to identify the retention time of the undesired (3S,4R) enantiomer.

Data Interpretation

The desired outcome is a single, sharp peak in the chromatogram for the (3R,4S) sample. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers (A₁ and A₂):

e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100

A value >99% e.e. is typically required for high-quality pharmaceutical building blocks.

Integrated Conclusion

The structural elucidation of this compound is a systematic process that builds a pyramid of evidence. HRMS lays the foundation by confirming the elemental composition. A comprehensive suite of 1D and 2D NMR experiments builds the framework, defining the atomic connectivity and relative stereochemistry. Analysis of NMR coupling constants provides critical insight into the molecule's preferred three-dimensional shape. Finally, chiral HPLC validates the enantiomeric integrity of the material. By integrating the data from each of these orthogonal techniques, researchers can achieve an unambiguous and robust characterization of this important chemical entity, ensuring its quality and suitability for application in drug discovery and development.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cris.technion.ac.il [cris.technion.ac.il]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 7. CAS 907544-20-1: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperi… [cymitquimica.com]

- 8. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

CAS Number: 907544-17-6

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The strategic introduction of fluorine to this privileged structure offers medicinal chemists a powerful tool to further modulate these properties. Fluorine's high electronegativity can alter the pKa of nearby basic nitrogen atoms, a critical factor in optimizing a drug candidate's pharmacokinetic profile and reducing off-target effects like hERG ion channel binding, a common cause of cardiotoxicity.[3]

tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate, with its defined stereochemistry, presents a trifecta of desirable features for drug design: the conformational rigidity of the piperidine ring, the property-modulating effects of the fluorine atom, and a synthetically versatile primary amine. This guide provides an in-depth look at the properties, synthesis, characterization, and applications of this increasingly important chiral building block for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The properties of this compound are summarized in the table below. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its solubility in organic solvents, making it amenable to a wide range of synthetic transformations.

| Property | Value | Source(s) |

| CAS Number | 907544-17-6 | [4][5][6][7][8][9][10][11] |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [4][8][11] |

| Molecular Weight | 218.27 g/mol | [4][10] |

| Appearance | Off-white to yellow solid | [7] |

| Predicted Boiling Point | 285.6 ± 40.0 °C | [7] |

| Predicted Density | 1.11 ± 0.1 g/cm³ | [7] |

| Predicted pKa | 8.88 ± 0.40 | [7] |

| Storage | 0-8 °C, under inert atmosphere | [7][8] |

The (3R,4S) stereochemistry dictates a cis relationship between the fluorine atom and the amino group on the piperidine ring. Conformational analysis of similar fluorinated piperidines has shown that the fluorine atom often prefers an axial orientation due to favorable dipole interactions.[3] This conformational preference can be a powerful design element for locking a molecule into a specific bioactive conformation.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic route via debenzylation.

Step-by-Step Experimental Protocol

Reaction: Catalytic Transfer Hydrogenolysis for Debenzylation

This protocol is adapted from the synthesis of the (3S,4R) enantiomer.[4] Researchers should perform appropriate optimization and characterization to validate the procedure for the (3R,4S) isomer.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1 equivalent).

-

Solvent and Reagents: Add methanol as the solvent (approx. 10-15 mL per gram of starting material). To this solution, add ammonium formate (approx. 1.5-2.0 equivalents).

-

Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (approx. 20-30% by weight of the starting material).

-

Reaction Conditions: Heat the reaction mixture to 50°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite or diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should confirm the presence of the tert-butyl group (singlet around 1.4-1.5 ppm), and complex multiplets for the piperidine ring protons. The coupling patterns of the protons at the C3 and C4 positions will be indicative of their cis relationship.

-

¹³C NMR: Will show characteristic peaks for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. The C-F coupling will be observable for the carbons at and adjacent to the C3 position.

-

¹⁹F NMR: A key experiment to confirm the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) would be expected to show the [M+H]⁺ ion.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Chiral HPLC can be used to confirm the enantiomeric excess (ee).

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics.

Role as a Chiral Building Block

The primary amine of this compound serves as a key functional handle for further elaboration. It can readily participate in a variety of chemical reactions, including:

-

Amide bond formation

-

Reductive amination

-

Sulfonamide formation

-

Urea and thiourea formation

-

N-alkylation and N-arylation

A notable example of its application is in the synthesis of heterocyclic compounds for the treatment of cancer. A patent describes the use of this compound as a starting material in a reductive amination reaction with paraformaldehyde and sodium cyanoborohydride to generate a dimethylated amine intermediate, showcasing its utility in building more complex molecular architectures.[12]

Workflow for Incorporation into a Lead Molecule

Caption: General workflow for utilizing the title compound.

Advantages in Medicinal Chemistry

The incorporation of the 3-fluoro-4-aminopiperidine moiety can confer several advantages to a drug candidate:

-

Modulation of pKa: The electron-withdrawing effect of the fluorine atom lowers the basicity of the piperidine nitrogen (after deprotection) and the C4-amino group, which can improve cell permeability and reduce undesirable interactions with biological targets.[3]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to metabolic degradation at that position.

-

Conformational Control: The stereochemistry and the fluorine atom can help to lock the piperidine ring into a specific conformation, which can lead to higher binding affinity and selectivity for the target protein.

-

Improved Pharmacokinetics: The overall changes in lipophilicity and basicity can lead to an improved absorption, distribution, metabolism, and excretion (ADME) profile.

ChemicalBook suggests that (3R,4S)-4-Amino-3-fluoropiperidine-1-carboxylic Acid Tert-butyl Ester derivatives are effective for increasing potent Janus kinases (JAKs) inhibitory activity while reducing human ether-a-go-go-related gene (hERG) inhibitory activity.[7]

Safety and Handling

Based on available supplier information, this compound should be handled with care in a well-ventilated area, such as a chemical fume hood.[7][13]

GHS Hazard Classification:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Signal Word: Warning.[7]

-

Pictogram: GHS07 (Exclamation Mark).[7]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side shields or goggles.

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

Handling Precautions:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Keep the container tightly closed in a dry and well-ventilated place.[13]

In case of exposure, follow standard first-aid procedures and seek medical advice. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

Conclusion

This compound is a high-value chiral building block that provides a strategic entry point for introducing the beneficial properties of fluorinated piperidines into drug candidates. Its defined stereochemistry and versatile amino functionality allow for the creation of structurally complex and diverse libraries of compounds. The ability to fine-tune pKa, enhance metabolic stability, and exert conformational control makes this compound a valuable asset in the ongoing quest to develop safer and more effective medicines. As the principles of rational drug design continue to evolve, the demand for sophisticated and precisely engineered building blocks like this will undoubtedly continue to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. 907544-17-6 | this compound - Fluoropharm [fluoropharm.com]

- 6. This compound, CasNo.907544-17-6 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]

- 7. This compound | 907544-17-6 [chemicalbook.com]

- 8. 907544-17-6|(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 9. 907544-17-6 | this compound - Capot Chemical [capotchem.com]

- 10. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound 97% | CAS: 907544-17-6 | AChemBlock [achemblock.com]

- 12. WO2023067355A1 - Composés hétérocycliques destinés à être utilisés dans le traitement du cancer - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

"Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate" molecular weight

An In-Depth Technical Guide to tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

This technical guide provides a comprehensive overview of this compound, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, provide a detailed synthetic protocol with mechanistic insights, outline a robust analytical characterization workflow, and discuss its strategic application in modern drug discovery.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. The strategic introduction of fluorine atoms onto this scaffold can profoundly and beneficially alter the physicochemical properties of a lead compound. Fluorine's high electronegativity can modulate the basicity (pKa) of nearby amines, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable electrostatic interactions.

This compound, with its defined stereochemistry and orthogonal protecting groups (Boc on the ring nitrogen and a free primary amine), offers a versatile platform for introducing this valuable motif into complex molecules. The cis relationship between the fluorine and amino groups provides specific conformational constraints that can be exploited in structure-activity relationship (SAR) studies. This guide serves as a practical resource for its synthesis, analysis, and utilization.

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is the foundation of its effective use. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 218.27 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [1][3][5] |

| CAS Number | 907544-17-6 | [4][6][7] |

| IUPAC Name | This compound | [4] |

| Synonyms | (3R,4S)-4-Amino-1-Boc-3-fluoropiperidine, cis-4-Amino-1-Boc-3-fluoropiperidine | [4] |

| Appearance | White to off-white solid/powder | [8] |

| Purity | Typically ≥97% | [5][7] |

| Storage | Store sealed in a dry, dark place; 2-8°C or room temperature | [7][9] |

| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--F">C@@HN | [4] |

Note: The enantiomer, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, is also commercially available under CAS Number 907544-20-1.[1][2][3][5][8][10][11]

Synthesis and Purification: A Practical Workflow

The synthesis of the title compound is commonly achieved through the debenzylation of a protected precursor via catalytic transfer hydrogenation. This method is favored for its operational simplicity, mild reaction conditions, and high efficiency, avoiding the need for high-pressure hydrogenation equipment.

Causality Behind Experimental Choices

-

Precursor: The synthesis starts from the corresponding N-benzyl protected piperidine. The benzyl group is a robust protecting group during initial synthetic steps but is readily cleaved under mild hydrogenolysis conditions.

-

Catalyst: Palladium on activated carbon (10% Pd/C) is the catalyst of choice.[3] Palladium is highly effective at catalyzing the cleavage of C-N bonds in benzylamines. The carbon support provides a high surface area for the reaction.

-

Hydrogen Source: Ammonium formate serves as a convenient and safe in situ source of hydrogen gas through catalytic decomposition.[3] This technique, known as catalytic transfer hydrogenation, circumvents the hazards associated with handling gaseous hydrogen.

-

Solvent: Methanol is an excellent solvent for this reaction, as it readily dissolves the ammonium formate and the substrate, and is compatible with the palladium catalyst.[3]

-

Workup: Filtration through diatomaceous earth (e.g., Celite) is a critical step. Its porous nature effectively removes the fine, heterogeneous palladium catalyst from the reaction mixture, preventing contamination of the final product.

Detailed Experimental Protocol

Reaction: Debenzylation of tert-Butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq).

-

Solvent and Reagents: Add methanol (approx. 15 mL per gram of substrate) to the flask.[3] To this solution, add ammonium formate (approx. 2.5 eq).[3]

-

Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (approx. 0.28 w/w relative to the substrate) to the mixture.[3]

-

Reaction Conditions: Heat the reaction mixture to 50°C with vigorous stirring for 1-2 hours.[3] Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Reaction Quench & Filtration: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth to meticulously remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol. The resulting residue contains the desired product, this compound.

-

Purification (if necessary): While this reaction is often high-yielding and clean, residual impurities can be removed by silica gel column chromatography if required.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for the target compound.

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and structural integrity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where orthogonal methods corroborate the results. Commercial suppliers of this reagent provide comprehensive analytical data to guarantee quality.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Confirms the proton environment. Expect to see signals corresponding to the tert-butyl group (a singlet at ~1.4 ppm integrating to 9H), and complex multiplets for the piperidine ring protons. The presence of fluorine will cause characteristic splitting (J-coupling) of adjacent protons.

-

¹³C NMR: Verifies the carbon skeleton. Signals for the Boc carbonyl, the quaternary and methyl carbons of the tert-butyl group, and the distinct carbons of the piperidine ring should be present.

-

¹⁹F NMR: This is a crucial experiment to confirm the presence and environment of the single fluorine atom. A single resonance with coupling to adjacent protons would be expected.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 219.15, corresponding to the protonated form of the molecule (C₁₀H₂₀FN₂O₂⁺).

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing purity. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, with the area of this peak relative to the total peak area indicating the purity (e.g., >97%).

Visualization of QC Workflow

Caption: Quality control workflow for product validation.

Applications in Drug Discovery

This molecule is not an end-product but a high-value intermediate used for the synthesis of active pharmaceutical ingredients (APIs).[7] Its bifunctional nature—a nucleophilic primary amine and a Boc-protected ring nitrogen—allows for sequential and controlled chemical modifications.

-

Scaffold Decoration: The primary amine can be acylated, alkylated, or used in reductive aminations to append various R-groups, exploring the chemical space around the core.

-

Linker Chemistry: The amine serves as an attachment point for linkers in applications such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

-

Final Deprotection: The Boc group can be removed under acidic conditions (e.g., TFA in DCM) to reveal the secondary amine of the piperidine ring, allowing for further functionalization at that site.

The fluorine atom's influence on pKa is a key design element. It lowers the basicity of the adjacent amine, which can prevent unwanted protonation at physiological pH, potentially improving cell permeability and reducing off-target effects related to hERG channel interactions.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]

- 6. This compound | 907544-17-6 [chemicalbook.com]

- 7. This compound, CasNo.907544-17-6 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2055848-75-2|(S)-tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 10. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]

- 11. 907544-20-1 | (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate, a key chiral building block in modern medicinal chemistry, presents a unique combination of a conformationally restricted piperidine ring, a strategically placed fluorine atom, and a versatile Boc-protected amine. This structure is of significant interest in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and other targeted therapies. The fluorine substituent can profoundly influence molecular properties such as pKa, lipophilicity, and metabolic stability, making a thorough understanding of its physical characteristics essential for its effective application in drug design and process development.

This technical guide provides an in-depth overview of the known physical properties of this compound. It is designed to be a practical resource for researchers, offering both reported data and detailed, field-proven methodologies for the experimental determination of its key physical attributes.

Core Molecular and Physical Characteristics

The fundamental properties of this compound are summarized below. It is important to note that while some properties are well-documented, specific experimental data for melting and boiling points remain elusive in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 907544-17-6 | [1][2] |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [3][4] |

| Molecular Weight | 218.27 g/mol | [4][5] |

| Appearance | Light yellow to brown solid | [6] |

| Storage Conditions | 2-8°C, protect from light | [6][7] |

| Predicted Boiling Point | 285.6 ± 40.0 °C at 760 mmHg | [8] |

Chemical Structure

The structural integrity and stereochemistry of this molecule are pivotal to its function in asymmetric synthesis.

Caption: 2D Structure of this compound.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a fundamental tool for confirming the structure of the piperidine ring and the presence of the Boc protecting group. For the (3S,4R) isomer, the following peaks have been reported in CDCl₃:

-

1.40 ppm (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.

-

1.88 ppm (m, 2H): A multiplet arising from two of the piperidine ring protons.

-

3.01 ppm (m, 2H): A multiplet from another pair of piperidine ring protons.

-

3.55 ppm (m, 2H): A multiplet corresponding to two additional piperidine ring protons.

-

3.77 ppm (m, 1H): A multiplet from one of the chiral center protons on the piperidine ring.

-

4.66 ppm (d, 1H): A doublet corresponding to the other chiral center proton, likely coupled to the adjacent fluorine atom.[3]

Experimental Protocols for Physical Property Determination

The following sections detail standardized, field-proven methodologies for determining the key physical properties of novel chemical entities like this compound.

Melting Point Determination

The melting point provides a quick and effective assessment of purity. A sharp melting range is indicative of a pure compound.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the solid into a fine powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Utilize a calibrated digital melting point apparatus.

-

Measurement:

-

Perform a rapid preliminary measurement to determine the approximate melting range.

-

For an accurate measurement, set the starting temperature to approximately 10-15°C below the observed preliminary melting point.

-

Use a ramp rate of 1-2°C per minute.

-

Record the temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile is critical for reaction work-ups, purification, and formulation development. A qualitative and semi-quantitative approach is often employed initially.

Methodology:

-

Solvent Selection: Choose a range of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Qualitative Assessment:

-

To a small vial, add approximately 10 mg of the compound.

-

Add the selected solvent dropwise while vortexing.

-

Visually assess if the solid dissolves completely.

-

-

Semi-Quantitative Assessment (Shake-Flask Method):

-

Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Allow any undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration using a calibrated analytical technique such as HPLC-UV or LC-MS.

-

References

- 1. This compound | 907544-17-6 [chemicalbook.com]

- 2. 907544-17-6|(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 907544-16-5 [amp.chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Cas 907544-20-1,tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | lookchem [lookchem.com]

Spectroscopic Characterization of Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate: A Technical Guide

Introduction: The Significance of a Chiral Fluorinated Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity. The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, is a frequent target for such modification. The compound at the heart of this guide, tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6), represents a particularly valuable chiral building block. Its defined stereochemistry, coupled with the presence of a fluorine atom adjacent to a primary amine and a versatile Boc-protecting group, makes it a sought-after intermediate for synthesizing complex molecules with precisely controlled three-dimensional architecture.

This guide provides an in-depth analysis of the spectroscopic techniques used to verify the structure and purity of this key synthetic intermediate. As practicing scientists, we understand that data is only as valuable as its interpretation. Therefore, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, and providing robust protocols for data acquisition that ensure accuracy and reproducibility.

Molecular Structure and Conformational Considerations

The structure of this compound is presented below. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this cis-configured isomer, both the fluorine atom at C3 and the amino group at C4 can be either axial or equatorial. NMR studies on similar fluorinated piperidines have revealed a preference for conformations where the fluorine atom occupies an axial position, a phenomenon attributed to stabilizing hyperconjugative and electrostatic interactions.[1][2][3] This conformational preference significantly influences the observed NMR coupling constants.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon skeleton, proton environment, and the crucial H-F and C-F correlations.

¹H NMR Spectroscopy

A partial, reported ¹H NMR spectrum in CDCl₃ shows signals at: δ 4.66 (d), 3.77 (m), 3.55 (m), 3.01 (m), 1.88 (m), 1.40 (s, 9H).[2] A full analysis requires a deeper interpretation of the multiplicities and coupling constants, which are dictated by the cis-relationship of the F and NH₂ groups and the chair conformation of the piperidine ring.

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Expert Insights |

|---|---|---|---|---|

| H3 | ~4.5 - 4.8 | ddd | JHF ≈ 48, JH3-H4 ≈ 3, JH3-H2ax ≈ 9, JH3-H2eq ≈ 3 | The proton on the fluorine-bearing carbon is significantly deshielded. The large doublet splitting is due to the geminal coupling to fluorine (²JHF). Further couplings to adjacent protons will create a complex multiplet. |

| H4 | ~3.0 - 3.3 | m | - | This proton is adjacent to both the fluorine and the amine. Its chemical shift is influenced by both, and it will show couplings to H3 and the protons on C5. |

| Piperidine CH₂ (axial & equatorial) | ~2.8 - 4.2 | m | - | The Boc group restricts rotation around the C-N bond, making the equatorial and axial protons on C2 and C6 diastereotopic and thus chemically non-equivalent, leading to complex multiplets. |

| Piperidine CH₂ | ~1.7 - 2.1 | m | - | Protons on C5, further from the electron-withdrawing groups. |

| NH₂ | ~1.5 - 2.5 | br s | - | The primary amine protons are typically a broad singlet and may exchange with trace water in the solvent, often leading to their signal being less distinct. |

| -C(CH₃ )₃ | 1.46 | s | - | The nine equivalent protons of the tert-butyl group give a characteristic sharp, strong singlet. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for small organic molecules, offering good solubility and a clean spectral window.

-

Instrument: A 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion, which is critical for resolving the complex multiplets of the piperidine ring protons.

-

Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 7 distinct signals for the 10 carbon atoms, as the three methyls of the Boc group are equivalent. The fluorine atom will cause splitting of the signals for C3 and adjacent carbons (C2, C4, C5) due to C-F coupling.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (JCF, Hz) | Rationale & Expert Insights |

|---|---|---|---|

| C =O (Boc) | ~155 | - | The carbamate carbonyl carbon is in a typical, deshielded region. |

| C (CH₃)₃ (Boc) | ~80 | - | The quaternary carbon of the Boc group is also characteristic. |

| C 3 | ~90-95 | d, ¹JCF ≈ 170-190 | The carbon directly attached to fluorine shows a very high chemical shift and a large one-bond C-F coupling constant. |

| C 4 | ~50-55 | d, ²JCF ≈ 15-25 | The carbon bearing the amino group is coupled to fluorine over two bonds. |

| C 2, C 6, C 5 | ~40-50 | d, ²JCF or ³JCF ≈ 5-15 | These piperidine ring carbons will show smaller two- and three-bond couplings to fluorine. |

| -C(C H₃)₃ (Boc) | ~28.5 | - | The three equivalent methyl carbons of the Boc group give a strong signal. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample: Use the same sample prepared for ¹H NMR.

-

Instrument: 400 MHz (or higher) spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans are typically required to obtain a good signal-to-noise ratio for ¹³C nuclei.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will provide a single primary signal for this molecule, offering definitive proof of fluorine incorporation.

Predicted ¹⁹F NMR Data and Interpretation

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Expert Insights |

|---|

| Piperidine-F | ~ -170 to -190 | ddd | JFH3 ≈ 48, JFH4 ≈ 20-30, JFH2 ≈ 5-15 | The chemical shift is typical for a fluorine on a saturated carbocycle. The multiplet arises from couplings to the protons on C3, C4, and C2. The relative magnitudes of these couplings are highly dependent on the dihedral angles, confirming the ring's conformation. |

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample: Use the same sample prepared for ¹H NMR.

-

Instrument: A multinuclear NMR spectrometer (400 MHz for protons).

-

Parameters:

-

Pulse Program: Standard single-pulse experiment, often proton-decoupled to simplify the spectrum initially, followed by a proton-coupled experiment to observe the couplings.

-

Reference: An external reference like CFCl₃ (δ = 0 ppm) or an internal standard.

-

Number of Scans: 64-128 scans.

-

Caption: Standard NMR workflow for compound characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. The spectrum is a molecular fingerprint, and for this compound, we expect to see characteristic vibrations for the amine N-H, carbamate C=O, and C-F bonds.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Expert Insights |

|---|---|---|---|

| ~3400-3300 | N-H stretch (primary amine) | Medium, Sharp (two bands) | Primary amines show two distinct N-H stretching bands (asymmetric and symmetric), which distinguishes them from secondary amines (one band) and amides.[4] |

| ~2975, 2870 | C-H stretch (aliphatic) | Strong | Characteristic stretches for the sp³ C-H bonds in the piperidine ring and Boc group. |

| ~1690 | C=O stretch (carbamate) | Strong, Sharp | The Boc protecting group has a very strong and characteristic carbonyl absorption. Its position indicates a carbamate environment. |

| ~1590 | N-H bend (primary amine) | Medium | This bending (scissoring) vibration is characteristic of primary amines.[4] |

| ~1250, 1160 | C-N stretch & C-O stretch | Strong | Strong absorptions associated with the carbamate group. |

| ~1100-1000 | C-F stretch | Strong | The C-F stretch is typically a strong and distinct band in the fingerprint region of the spectrum. |

Experimental Protocol: IR Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition: Record a background spectrum of the clean ATR crystal first, then record the sample spectrum. The instrument software automatically ratios these to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For a molecule like this, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that will readily produce the protonated molecular ion.

Predicted Mass Spectrum Data (Positive ESI)

| m/z Value | Ion Identity | Rationale & Expert Insights |

|---|---|---|

| 219.15 | [M+H]⁺ | The protonated molecular ion. Its high-resolution mass should match the calculated exact mass of C₁₀H₂₀FN₂O₂⁺ (219.1503). |

| 163.13 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the Boc group is a very common and characteristic fragmentation pathway for Boc-protected amines. |

| 119.13 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da) to yield the protonated 4-amino-3-fluoropiperidine. |

| 101.08 | [C₅H₈FN]⁺ | Further fragmentation of the piperidine ring. |

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: LC-MS (ESI) Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A liquid chromatograph (LC) coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).

-

LC Method (for sample introduction):

-

Column: A standard C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid to promote protonation.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

-

MS Method:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 50-500.

-

Data Acquisition: Perform a full scan (MS1) to identify the [M+H]⁺ ion. If desired, perform tandem MS (MS/MS) on the precursor ion at m/z 219.15 to confirm the fragmentation pattern.

-

Conclusion: A Self-Validating Spectroscopic Profile

The structural verification of this compound is a self-validating process when these spectroscopic techniques are used in concert. The molecular weight from MS confirms the elemental composition. IR spectroscopy validates the presence of the key functional groups. Finally, high-field NMR spectroscopy, particularly 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation), can be used to unambiguously assign every proton and carbon signal, while the characteristic H-F and C-F coupling constants provide definitive proof of the fluorine's location and the molecule's stereochemistry. The protocols and interpretive guidance provided herein constitute a robust framework for the confident characterization of this and similar fluorinated building blocks essential to the advancement of medicinal chemistry.

References

Navigating the Acquisition and Quality Control of a Key Chiral Building Block: A Technical Guide to tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the privileged structures in drug discovery, the piperidine ring is ubiquitous. This guide provides an in-depth technical overview of tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6), a chiral building block of increasing importance, particularly in the development of Janus kinase (JAK) inhibitors. We will navigate the landscape of chemical suppliers, delve into critical quality control parameters, and outline the safe handling and application of this valuable synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine moiety is a prevalent scaffold in a vast number of approved pharmaceuticals, owing to its favorable physicochemical properties and its ability to serve as a versatile template for diverse pharmacophores.[1] The introduction of fluorine into this ring system can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2] Fluorine's high electronegativity and small size can lead to more stable compounds with longer half-lives and improved membrane permeability.[2][3]

Specifically, the cis-3-fluoro-4-amino substitution pattern on the piperidine ring, as seen in this compound, presents a unique three-dimensional arrangement of functional groups. This specific stereochemistry is crucial for precise interactions with target proteins, a key consideration in modern drug design which increasingly focuses on enantiomerically pure compounds to enhance efficacy and minimize off-target effects.[4][5] The Boc-protecting group offers a stable yet readily cleavable handle, facilitating its incorporation into more complex molecules during multi-step syntheses.

Supplier Landscape and Critical Specifications

Acquiring high-quality starting materials is a critical first step in any drug discovery program. For a chiral building block like this compound, stringent quality control is paramount. Several reputable suppliers offer this compound, and researchers should prioritize those who provide comprehensive analytical data.

Table 1: Prominent Suppliers and Typical Specifications

| Supplier | Purity (Typical) | Analytical Data Provided | Notes |

| Purest Pharmaceutical Co., Ltd | ≥97% (HPLC) | NMR Spectrum Confirmation | Offers bulk quantities. |

| Capot Chemical | ≥97% | MSDS, COA, 1H-NMR | Provides detailed documentation upon request.[6] |

| BLDpharm | Purity specifications available | MDL Number provided | Offers cold-chain transportation.[3] |

| AChemBlock | 97% | HNMR, HPLC, CoA available for viewing | Stocks available in the US. |

| Arctom Scientific | 97% | MDL Number provided | Offers various package sizes. |

| Synthonix | 97.0% | MSDS, CoA | Provides SMILES and other identifiers.[7] |

| Ambeed | High-quality | NMR, HPLC, LC-MS available | Comprehensive analytical data offered. |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier. The CoA should provide, at a minimum, the purity as determined by High-Performance Liquid Chromatography (HPLC) and confirmation of the structure by Nuclear Magnetic Resonance (NMR) spectroscopy.

Quality Control: A Self-Validating System

Beyond the supplier's CoA, in-house quality control is a crucial step to ensure the integrity of the starting material. The following experimental protocols are recommended for the validation of this compound.

Confirmation of Structure and Purity by NMR and MS

-

1H NMR Spectroscopy: The proton NMR spectrum should be consistent with the expected structure. Key features to look for include the characteristic signal for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm) and the complex multiplets for the piperidine ring protons. The coupling patterns of the protons on the carbons bearing the fluorine and amino groups are particularly important for confirming the relative stereochemistry.

-

13C NMR Spectroscopy: The carbon NMR will show the expected number of signals, with the carbons attached to fluorine and nitrogen exhibiting characteristic shifts.

-

19F NMR Spectroscopy: A proton-coupled 19F NMR spectrum will provide valuable information about the fluorine environment and its coupling to adjacent protons, further confirming the stereochemistry.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 219.15.

Chiral Purity Assessment

Ensuring the enantiomeric excess (e.e.) of the desired (3R,4S) isomer is critical. The FDA mandates the assessment of each enantiomer's pharmacological profile and has strict guidelines on chiral purity.[7]

Experimental Protocol: Chiral HPLC

-

Column: A chiral stationary phase column, such as one based on polysaccharide derivatives (e.g., Chiralpak® series), is typically used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio will need to be optimized for baseline separation of the enantiomers.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is standard.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.

The development of such chiral separation methods can be guided by Quality by Design (QbD) principles to ensure robustness.[8]

Synthetic Considerations

Plausible Final Synthetic Step (based on enantiomer synthesis):

-

Reaction: Hydrogenolysis of the corresponding N-benzyl protected amine.

-

Reagents: Palladium on activated carbon (10% Pd/C) as the catalyst and a hydrogen source such as ammonium formate or hydrogen gas.[9]

-

Solvent: A protic solvent like methanol is suitable.[9]

-

Conditions: The reaction is typically heated (e.g., to 50 °C) for a short period (e.g., 1 hour).[9]

-

Workup: The reaction mixture is cooled, filtered through a pad of celite to remove the catalyst, and the solvent is removed under reduced pressure to yield the final product.[9]

Applications in Drug Discovery: A Key Building Block for JAK Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK/STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms and cancers.[10][11] Consequently, JAK inhibitors have emerged as a significant class of therapeutics.[10]

This compound has been identified as a key intermediate in the synthesis of potent and selective JAK inhibitors.[12] Its specific stereochemistry and the presence of the fluorine atom are crucial for achieving high inhibitory activity against JAKs while potentially reducing off-target effects, such as inhibition of the hERG channel, which can lead to cardiac toxicity.[12] The development of selective JAK1 inhibitors, for example, is a major focus for the treatment of inflammatory conditions like rheumatoid arthritis.[13]

Safe Handling and Storage

As with any chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound should be obtained from the supplier, general guidelines for handling fluorinated piperidine derivatives apply.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (inspect before use), and tightly sealed safety goggles.[12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] For long-term storage, refrigeration (2-8°C) is often recommended.

-

First Aid:

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. In all cases of exposure, consult a physician and show them the safety data sheet.[12]

-

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery, particularly in the development of next-generation JAK inhibitors. Its unique stereochemistry and the presence of a fluorine atom make it a powerful tool for medicinal chemists seeking to fine-tune the properties of their lead compounds. A thorough understanding of the supplier landscape, rigorous in-house quality control, and strict adherence to safety protocols are essential for the successful application of this important synthetic intermediate. As the demand for more selective and potent kinase inhibitors continues to grow, the importance of chiral, fluorinated building blocks like this one is set to increase.

References

- 1. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 3. 907544-17-6|(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. capotchem.com [capotchem.com]

- 13. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated building blocks offer a unique combination of properties, including altered basicity, enhanced metabolic stability, and improved membrane permeability, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these valuable synthons, tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate has emerged as a critical component in the development of next-generation therapeutics, particularly in the realm of kinase inhibition. This guide provides a comprehensive technical overview of this chiral building block, from its fundamental properties and synthesis to its applications and handling, designed to empower researchers in their drug discovery endeavors.

Chemical Identity and Properties

The precise stereochemical arrangement of this compound is crucial to its utility, dictating its interaction with biological targets. The cis-relationship between the fluorine atom at the 3-position and the amino group at the 4-position, along with the specific (3R,4S) absolute configuration, defines its three-dimensional structure.

IUPAC Name and Structural Information

The formal IUPAC name for this compound is This compound .[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 907544-17-6[2] |

| Molecular Formula | C₁₀H₁₉FN₂O₂[3] |

| Molecular Weight | 218.27 g/mol [3][4] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--F">C@@HN[1] |

| InChI Key | ZQRYPCAUVKVMLZ-SFYZADRCSA-N[1] |

Synonyms: This compound is also known by several other names, including (3R,4S)-4-Amino-3-fluoropiperidine-1-carboxylic acid tert-butyl ester and 1-Boc-(3R,4S)-4-amino-3-fluoropiperidine.[1]

Physicochemical Properties

While comprehensive experimental data for some physical properties are not widely published, the following table summarizes available and predicted information.

Table 2: Physicochemical Properties

| Property | Value/Description |

| Physical Form | Typically a solid or oil. |

| Solubility | Soluble in methanol and other organic solvents. |

| Boiling Point | A boiling point of 300.8 ± 42.0 °C at 760 mmHg has been reported for the related hydroxypiperidine derivative, suggesting a similarly high boiling point for the amino compound. |

| Storage | Recommended storage is under refrigeration. |

Synthesis and Manufacturing

The synthesis of this compound with high stereochemical purity is a key challenge. A prevalent and effective method involves the catalytic hydrogenation of a protected precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies a protected aminofluoropiperidine as the immediate precursor. The stereocenters are often established earlier in the synthetic sequence, for instance, through stereoselective reduction or fluorination reactions.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the debenzylation of the corresponding N-benzyl protected amine to yield the final product.[5]

Materials:

-

tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

-

Ammonium formate

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Diatomaceous earth (Celite®)

Procedure:

-

A reaction vessel is charged with tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq), ammonium formate (approx. 3.0 eq), and 10% Pd/C (approx. 0.28 w/w of the starting material).

-

Methanol is added as the solvent (approx. 14 mL per gram of starting material).

-

The reaction mixture is heated to 50 °C for 1 hour. Progress can be monitored by thin-layer chromatography or LC-MS.

-

Upon completion, the mixture is cooled to room temperature.

-

The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product. The reference indicates a quantitative yield.[5]

-

Further purification, if necessary, can be achieved through column chromatography.

Spectroscopic and Analytical Data

Characterization of this compound is essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃):

-

δ 1.40 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.[5]

-

δ 1.88 (m, 2H): Represents two of the piperidine ring protons.[5]

-

δ 3.01 (m, 2H): Represents two of the piperidine ring protons.[5]

-

δ 3.55 (m, 2H): Represents two of the piperidine ring protons.[5]

-

δ 3.77 (m, 1H): Represents one of the piperidine ring protons.[5]

-

δ 4.66 (d, 1H): Corresponds to the proton on the carbon bearing the fluorine atom, showing coupling to the fluorine.[5]

Mass Spectrometry (MS)

Mass spectrometry data for a related compound, tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, shows the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of a related fluorinated piperidine derivative shows characteristic absorption bands for the carbamate carbonyl group (around 1683 cm⁻¹) and C-F bond stretching.

Applications in Drug Discovery

The primary application of this compound is as a key building block in the synthesis of Janus kinase (JAK) inhibitors . These enzymes are crucial in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. The introduction of the 3-fluoro-4-aminopiperidine moiety can lead to potent and selective JAK inhibition. Furthermore, this structural motif has been shown to reduce off-target effects, such as inhibition of the hERG (human Ether-a-go-go-Related Gene) channel, which is a critical consideration for cardiovascular safety.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not provided in the search results, general precautions for handling similar chemical compounds should be followed. Safety data for related fluorinated piperidine derivatives suggest that these compounds may be harmful if swallowed and can cause skin and eye irritation.

General Handling Precautions:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion